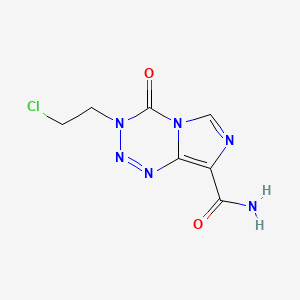

Mitozolomide

描述

米托唑啉是一种抗肿瘤化合物,属于咪唑四嗪类药物。它最初被开发用于治疗各种癌症,尤其是恶性黑色素瘤。 其临床开发在 II 期试验中因严重且不可预测的骨髓抑制而停止

准备方法

米托唑啉的合成涉及 5-重氮咪唑-4-甲酰胺与异氰酸酯在混合溶剂体系中的相互作用。反应条件通常涉及使用 2-氯乙基异氰酸酯和一系列芳基异氰酸酯

化学反应分析

米托唑啉会发生多种类型的化学反应,包括:

科学研究应用

作用机制

米托唑啉是一种前药,它会自发水解生成高度反应性的甲基重氮阳离子。 该阳离子对腺嘌呤和鸟嘌呤碱基上的各种残基进行甲基化,导致 DNA 损伤并最终导致凋亡 . 该化合物交叉连接 DNA 的能力是其抗肿瘤活性的关键方面 . 涉及的分子靶点和途径包括 DNA 修复系统,这些系统通常在癌细胞中受损,使其对烷化剂敏感 .

相似化合物的比较

米托唑啉与其他咪唑四嗪衍生物相似,例如替莫唑胺和达卡巴嗪。 替莫唑胺是米托唑啉的一种毒性较低的类似物,自 1999 年以来一直在临床使用,用于治疗多形性胶质母细胞瘤和难治性间变性星形细胞瘤 . 达卡巴嗪是另一种用于治疗黑色素瘤的烷化剂 . 米托唑啉的独特之处在于其严重的骨髓抑制,导致其在临床试验中被中止 .

生物活性

Mitozolomide, an imidazotetrazine derivative, has emerged as a compound of interest in the treatment of various malignancies, particularly malignant melanoma and gliomas. This article delves into the biological activity of this compound, supported by clinical studies, preclinical findings, and comparative analyses with other alkylating agents.

This compound is a methylating agent that acts primarily by causing DNA damage through the transfer of methyl groups to DNA bases. This action leads to the formation of O6-methylguanine, which mispairs during DNA replication, ultimately resulting in cell death. The compound's activity is influenced by its ability to penetrate cellular membranes and the blood-brain barrier (BBB), making it particularly relevant for central nervous system (CNS) tumors.

Case Studies and Trials

- Malignant Melanoma : A phase II trial involving 21 patients with advanced malignant melanoma demonstrated that this compound administered at 115 mg/m² every six weeks resulted in two partial responses lasting 10 and 7+ months. Notably, one patient experienced a significant reduction in lung metastases by 48% .

- Combination Therapies : this compound has shown promise when combined with other treatments. For instance, its use alongside radiation therapy exhibited enhanced antitumor effects in glioblastoma multiforme (GBM) patients .

- Toxicity Profile : The primary dose-limiting toxicity observed was bone marrow suppression, leading to delayed leukopenia and thrombocytopenia. In the aforementioned melanoma trial, median white blood cell counts and platelet nadirs were recorded at 2.5 x L and 59 x L, respectively .

Comparative Analysis with Temozolomide

This compound is structurally related to temozolomide (TMZ), which has gained FDA approval for treating GBM and anaplastic astrocytoma. While both compounds exhibit similar mechanisms of action, several studies indicate that this compound may have a more favorable toxicity profile compared to TMZ:

| Parameter | This compound | Temozolomide |

|---|---|---|

| Primary Indication | Advanced melanoma | Glioblastoma multiforme |

| Administration Frequency | Every 6 weeks | Daily for 5 days (in cycles) |

| Common Toxicities | Bone marrow suppression | Thrombocytopenia, myelosuppression |

| Efficacy in Trials | Partial responses in melanoma | Improved survival in GBM |

Pharmacokinetics

This compound displays a linear pharmacokinetic profile with high oral bioavailability. Studies have indicated that it reaches peak plasma concentrations within 1-2 hours post-administration. The half-life is approximately 1.8 hours, facilitating rapid clearance from the body while maintaining effective concentrations for therapeutic action .

Preclinical Findings

Preclinical studies have demonstrated that this compound exhibits broad-spectrum antitumor activity across various rodent models. Its efficacy against human melanoma xenografts has been particularly notable, prompting further investigations into its potential applications in clinical settings .

属性

IUPAC Name |

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYYPFGTSJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234862 | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |

| Record name | MITOZOLOMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

85622-95-3 | |

| Record name | Mitozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitozolomide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mitozolomide exert its antitumor activity?

A1: this compound acts as a prodrug, undergoing ring opening within the major groove of DNA. [] This generates a reactive chloroethyldiazonium ion intermediate, which subsequently alkylates nucleophilic sites in DNA, primarily the N-7 and O-6 positions of guanine. [, , ] This alkylation disrupts DNA structure and function, ultimately leading to cell death. [, ]

Q2: What makes the O-6 position of guanine a crucial target for this compound's action?

A2: Alkylation of the O-6 position of guanine is particularly detrimental as it leads to the formation of cytotoxic lesions that are recognized by the DNA mismatch repair (MMR) pathway. [] This recognition triggers apoptosis, contributing significantly to the antitumor effect of this compound. [, , ]

Q3: Does this compound form DNA interstrand crosslinks?

A3: Yes, this compound is unique among the imidazotetrazines in its ability to form DNA interstrand crosslinks. [, ] These crosslinks are highly cytotoxic and contribute to the potency of this compound against tumor cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7ClN6O2, and its molecular weight is 242.63 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to characterize and confirm the structure of this compound and its derivatives. [, , ]

Q6: How stable is this compound under various conditions?

A6: this compound exhibits sensitivity to base hydrolysis, undergoing rapid degradation at pH above 7. [] It is more stable under acidic conditions. This base sensitivity necessitates specific considerations during formulation and handling. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research focuses on the antitumor activity of this compound rather than any catalytic properties. Its primary mechanism involves direct DNA alkylation rather than catalysis.

Q8: Have computational methods been used to study this compound?

A8: Yes, molecular modeling studies have provided insights into the structural properties of this compound and its derivatives. These studies have examined the importance of hydrogen bonding interactions and the electronic properties of the molecule. [, , ]

Q9: How do structural modifications of this compound impact its activity?

A9: Research on this compound derivatives has revealed key structure-activity relationships. For example, the 8-carboxamide group plays a crucial role in activity, with modifications often leading to decreased potency. [, , ] Additionally, the size and nature of the substituent at the 3-position significantly influence antitumor activity. [, ]

Q10: Are there specific structural features that contribute to this compound's DNA binding affinity?

A10: Molecular modeling suggests that the planar structure of the imidazotetrazine ring system and the presence of hydrogen bond donors on the 8-carboxamide substituent contribute to this compound's ability to interact with the major groove of DNA. [, ]

Q11: What are the SHE regulations surrounding this compound?

A11: The provided research primarily focuses on the scientific aspects of this compound and does not detail specific SHE regulations. As with all potent pharmaceutical compounds, appropriate safety protocols and handling guidelines must be followed.

Q12: How is this compound absorbed, distributed, metabolized, and excreted?

A13: Studies in mice have shown that this compound is rapidly absorbed and distributed throughout the body after oral administration. [] It is extensively metabolized, with a significant portion eliminated in the urine as unchanged drug and metabolites. []

Q13: Does the presence of a tumor affect the pharmacokinetics of this compound?

A14: Studies comparing healthy and tumor-bearing mice suggest that the presence of a tumor does not significantly alter the pharmacokinetic parameters of this compound. []

Q14: What is the in vitro and in vivo efficacy of this compound?

A15: this compound has demonstrated significant activity against various human tumor cell lines in vitro, including melanoma, lung, colon, and sarcoma cell lines. [, , ] In vivo studies using murine tumor models have shown that this compound exhibits potent antitumor effects against a broad spectrum of tumors, including leukemias, lymphomas, melanomas, and sarcomas. [, , , ]

Q15: Has this compound shown efficacy in any clinical trials?

A16: While this compound showed promise in preclinical studies, clinical trials have yielded limited success. A phase I trial identified thrombocytopenia as a dose-limiting toxicity. [] Phase II trials in ovarian cancer patients did not show significant activity. []

Q16: What are the known mechanisms of resistance to this compound?

A17: One of the major mechanisms of resistance to this compound is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, , , , , , ] MGMT removes the alkyl group from the O-6 position of guanine, thereby counteracting the cytotoxic effects of this compound.

Q17: Does cross-resistance exist between this compound and other alkylating agents?

A18: Cross-resistance has been observed between this compound and other chloroethylating agents, such as carmustine, likely due to shared mechanisms of DNA damage and repair. [, ] Additionally, cells resistant to methylating agents like temozolomide may also show cross-resistance to this compound, especially if the resistance involves MGMT overexpression. [, ]

Q18: What are the known toxicities associated with this compound?

A19: The provided research highlights thrombocytopenia as a dose-limiting toxicity of this compound. [] This suggests that this compound can suppress bone marrow function, leading to a decrease in platelet count.

Q19: Are there strategies to improve the delivery of this compound to specific targets?

A20: While the provided research focuses on the inherent properties of this compound, researchers are exploring strategies to improve drug delivery and targeting. One approach involves conjugating this compound to peptides or other molecules that can recognize and bind to specific tumor cell surface markers. [, ] This could enhance the delivery of this compound to tumor cells, potentially increasing efficacy and reducing off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。